(4-Iodophenyl)(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamine
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Overview
Description
(4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine is a complex organic compound that features a spirocyclic structure. The presence of an iodine atom on the phenyl ring and the spiro linkage between the cyclohexane and isoquinoline moieties make this compound unique. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The cyclohexane ring can be introduced through a spirocyclization reaction, often involving a cycloaddition or a ring-closing metathesis.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the imine or other reducible functional groups, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, hydrogen peroxide (H2O2)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound may influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine
- (4-Chlorophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine
- (4-Fluorophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine
Uniqueness
The presence of the iodine atom in (4-Iodophenyl)(1’Z)-2’H-spiro[cyclohexane-1,3’-isoquinolin]-1’(4’H)-ylideneamine distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H21IN2 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-amine |
InChI |
InChI=1S/C20H21IN2/c21-16-8-10-17(11-9-16)22-19-18-7-3-2-6-15(18)14-20(23-19)12-4-1-5-13-20/h2-3,6-11H,1,4-5,12-14H2,(H,22,23) |
InChI Key |
FQJKDEJLRGEVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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